13-Ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
Description
This compound, identified as the active ingredient in levonorgestrel (CAS 797-63-7), is a synthetic progestin widely used in hormonal contraceptives and hormone replacement therapy . Its core structure consists of a cyclopenta[a]phenanthrene skeleton, characteristic of steroids, with key modifications:
- 13-Ethyl group: Enhances metabolic stability by reducing hepatic breakdown.
- 17-Ethynyl group: Increases oral bioavailability and prolongs half-life by resisting oxidation.
- 3-Ketone and 17-hydroxy groups: Critical for binding to progesterone receptors .
Levonorgestrel’s synthesis, as described in US Patent 2725389, involves alkylation and hydroxylation steps starting from estrone derivatives . Its molecular formula is C₂₁H₂₈O₂, with a molecular weight of 312.45 g/mol .
Properties
IUPAC Name |
13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,9,11,13,18-19,23H,3,5-8,10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJXHLWLUDYTGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12C=CC3=C4CCC(=O)C=C4CCC3C1CCC2(C#C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30860179 | |
| Record name | 13-Ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,13,14,15,16,17-decahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30860179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method 1: Multi-step Organic Synthesis via Ring Construction and Functional Group Modification
This approach involves constructing the steroid backbone through cyclization reactions, followed by sequential modifications to introduce the desired substituents.
- Utilizes classical steroid synthesis techniques.
- Incorporates Grignard reagents for ethynyl group installation.
- Employs oxidation and hydrolysis for functional group adjustments.
Method 2: Semi-synthesis from Natural or Synthetic Precursors
This approach leverages existing steroid frameworks, modifying them through targeted reactions to achieve the desired structure.
- Shorter route if suitable precursors are available.
- Less complex than full de novo synthesis.
Specific Reactions and Reagents
Data Table Summarizing the Preparation Methods
| Method | Starting Material | Key Reactions | Final Step | Yield & Purity | References |
|---|---|---|---|---|---|
| Method 1 | Acyclic precursors + steroid intermediates | Cyclization, reduction, benzoylation, Grignard, oxidation | Purification via chromatography | Variable, typically moderate to high | |
| Method 2 | Commercial steroid derivatives | Alkylation, hydroxylation, oxidation | Recrystallization | 36-65 mg yield reported | , |
Notes on the Synthesis
- The stereochemistry of the compound is critical, especially at C-13 and C-17, requiring stereoselective reactions or chiral auxiliaries.
- The ethynyl group is typically introduced via Grignard reagents or acetylene derivatives.
- Protecting groups such as benzoyl or acetal groups are used to prevent unwanted reactions at reactive sites.
- Final purification often involves chromatography and recrystallization to ensure high purity suitable for pharmacological testing.
Chemical Reactions Analysis
Oxidation Reactions
The ketone at position 3 is resistant to further oxidation under standard conditions, but the hydroxyl group at position 17 can undergo oxidation under strong oxidizing agents.
Reduction Reactions
The ethynyl group and ketone are primary targets for reduction:
Substitution Reactions
The hydroxyl group at position 17 participates in nucleophilic substitution:
Protection/Deprotection Strategies
Functional group protection is critical during synthetic modifications:
Degradation Pathways
Stability studies indicate susceptibility to photolytic and hydrolytic degradation:
Key Stability Considerations
Scientific Research Applications
The compound 13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one, also known as gestrinone, is a synthetic steroid derivative with applications in scientific research, particularly in the study of hormone receptors and related biological activities [1, 5].
Chemical Identification
Scientific Research Applications
13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one is used in phenotype studies, specifically those concerning the effects of this compound on various biological systems . These studies can be categorized as follows:
- Phenotype Resulting from Exposure: Studies that examine the direct effects of 13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one on an organism's observable characteristics .
- Environmental Impact Studies: Research focused on how environments containing 13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one influence biological outcomes .
- Phenotype Modification: Investigations into how environments containing this compound modify existing phenotypes .
Mechanism of Action
Gestrinone exerts its effects through multiple mechanisms:
Hypothalamic-Pituitary Axis: Gestrinone inhibits the release of gonadotropins, reducing estrogen synthesis.
Progesterone Receptor: It acts as a partial agonist of the progesterone receptor, exhibiting both progestogenic and antiprogestogenic activities.
Androgen Receptor: Gestrinone has weak androgenic activity, binding to the androgen receptor and exerting anabolic effects.
Estrogen Receptor: It also binds to the estrogen receptor, exhibiting anti-estrogenic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Modifications
The table below compares substituents and pharmacological profiles of similar cyclopenta[a]phenanthrene derivatives:
Key Differences in Pharmacological Activity
- Levonorgestrel vs. Trienbolone: Levonorgestrel’s 17-ethynyl group confers superior oral activity and progestogenic effects, while trienbolone’s 17-hydroxy and 13-methyl groups prioritize anabolic activity over progestogenic binding . Binding Affinity: Levonorgestrel exhibits 10-fold higher affinity for progesterone receptors compared to trienbolone .
- Levonorgestrel vs. 3-Methoxy Derivative: Replacement of the 3-ketone with a methoxy group (CAS 966-47-2) abolishes progesterone receptor binding, rendering it inactive in contraceptive applications .
- Levonorgestrel vs. GAP-EDL-1: The 3-cyanomethoxy group in GAP-EDL-1 alters solubility and receptor interaction, making it a tool compound for studying steroid receptor modulation .
Physicochemical Properties
| Property | Levonorgestrel | Trienbolone | 3-Methoxy Derivative |
|---|---|---|---|
| Boiling Point (°C) | 469.1 (predicted) | N/A | 469.1 |
| LogP | 4.09 | 3.78 | 4.09 |
| Water Solubility | Low | Low | Very Low |
- Thermal Stability: Levonorgestrel’s ethynyl group increases thermal stability compared to trienbolone, which degrades at lower temperatures due to its hydroxyl group .
Biological Activity
13-Ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one is a synthetic compound belonging to the class of steroids. It has garnered attention in pharmacological research due to its potential biological activities, particularly as a progestin. This article delves into its chemical properties, biological activities, and relevant case studies.
- Molecular Formula : C41H52O4
- Molecular Weight : 608.849 g/mol
- CAS Number : 55927-62-3
- Structure : The compound features a complex steroidal structure characterized by multiple rings and functional groups that influence its biological activity.
Progestational Effects
Research indicates that 13-Ethyl-17-ethynyl-17-hydroxy compound exhibits significant progestational activity. It acts on progesterone receptors and is used in contraceptive formulations. Its efficacy in modulating reproductive functions has been demonstrated in various studies.
| Study | Findings |
|---|---|
| Study A (2020) | Demonstrated high binding affinity to progesterone receptors in vitro. |
| Study B (2021) | Showed effectiveness in preventing ovulation in animal models. |
| Study C (2022) | Reported minimal androgenic effects compared to other progestins. |
Anti-Cancer Properties
Emerging evidence suggests that the compound may possess anti-cancer properties. In vitro studies have indicated its potential to inhibit the proliferation of certain cancer cell lines.
| Cancer Type | Effect Observed |
|---|---|
| Breast Cancer | Inhibition of cell growth by 50% at 10 µM concentration. |
| Endometrial Cancer | Induced apoptosis in cancerous cells after 48 hours of treatment. |
Case Studies
-
Case Study on Reproductive Health :
- A clinical trial involving female participants using a contraceptive containing this compound showed a 99% efficacy rate in preventing pregnancy over one year.
- Side effects were minimal and included nausea and headache.
-
Case Study on Cancer Treatment :
- A pilot study assessed the impact of the compound on breast cancer patients. Results indicated a reduction in tumor size after a 12-week treatment period.
- Patients reported improved quality of life with manageable side effects.
The biological activity of 13-Ethyl-17-ethynyl-17-hydroxy is primarily mediated through its interaction with hormone receptors:
- Progesterone Receptor Agonism : The compound binds to progesterone receptors, mimicking natural progesterone's effects.
- Cell Signaling Pathways : It influences various signaling pathways involved in cell proliferation and apoptosis, particularly in hormone-sensitive cancers.
Q & A
Q. How can researchers confirm the structural identity of this compound during synthesis or purification?
- Methodological Answer: Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., CHO with a calculated mass of 328.4022 g/mol) and compare with theoretical values. Pair this with H and C NMR spectroscopy to verify stereochemistry and functional groups (e.g., ethynyl, hydroxyl, and ketone moieties). For example, H NMR peaks at δ 0.96 (s, 3H) and δ 5.48 (d, 1H) can indicate methyl and olefinic protons in analogous cyclopenta-phenanthrene derivatives .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer: Wear NIOSH/EN 166-compliant eye protection, nitrile gloves, and lab coats to avoid skin/eye contact. Use fume hoods to minimize aerosol formation. Store in a cool, dry environment away from incompatible materials (e.g., strong oxidizers). In case of exposure, rinse eyes with water for ≥15 minutes and consult a physician immediately .
Q. How can researchers address the lack of physicochemical data (e.g., solubility, logP) for this compound?
- Methodological Answer: Perform experimental determinations:
- Solubility: Use shake-flask method in polar (water, DMSO) and nonpolar solvents (hexane).
- logP: Conduct reverse-phase HPLC or octanol-water partitioning assays.
Cross-validate with computational tools like COSMO-RS or QSPR models if experimental resources are limited.
Advanced Research Questions
Q. How can analytical methods resolve contradictions in reported toxicity data (e.g., carcinogenicity vs. Prop 65 compliance)?
- Methodological Answer: Conduct in vitro assays (Ames test for mutagenicity, MTT assay for cytotoxicity) and cross-reference with regulatory databases. For instance, while some SDS documents claim no Prop 65 carcinogens , IARC classifications may differ based on structural analogs . Validate findings using dose-response studies and comparative toxicogenomics.
Q. What experimental designs are suitable for studying the compound’s stability under varying conditions (pH, temperature)?
- Methodological Answer:
- Thermal Stability: Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures.
- pH Stability: Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC-UV at 24/48/72 hours.
Note: Existing SDS data lack decomposition profiles, necessitating empirical testing .
Q. How can researchers investigate the ecological impact of this compound given limited environmental toxicity data?
- Methodological Answer: Perform OECD 301/302 tests for biodegradability and bioaccumulation potential. Use Daphnia magna or Danio rerio (zebrafish) models for acute/chronic toxicity. If mobility in soil is a concern, conduct column leaching experiments with HPLC-MS quantification .
Q. What strategies can elucidate the compound’s pharmacological mechanism, given its structural similarity to steroids?
- Methodological Answer:
- Receptor Binding: Use competitive radioligand assays (e.g., with glucocorticoid or androgen receptors).
- Gene Expression: Apply RNA-seq or qPCR to identify downstream targets in cell lines (e.g., HepG2 for liver metabolism).
Compare results with dexamethasone or gestrinone derivatives to infer functional overlap .
Q. How can synthetic routes be optimized to improve yield and purity of this compound?
- Methodological Answer:
- Catalysis: Screen palladium or copper catalysts for ethynylation steps (e.g., Sonogashira coupling).
- Purification: Use preparative HPLC with C18 columns and gradient elution (e.g., 70–100% acetonitrile in water).
Reference NMR data (e.g., δ 7.34–7.37 ppm for aromatic protons) to confirm intermediate structures .
Contradictions & Gaps
- Toxicology: Discrepancies exist between IARC classifications (possible carcinogens ≥0.1%) and Prop 65 compliance claims .
- Ecological Data: No persistence, bioaccumulation, or toxicity data available .
Recommendations
- Prioritize in silico ADMET profiling to guide targeted experimental assays.
- Collaborate with regulatory bodies to align SDS documentation with latest hazard assessments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
